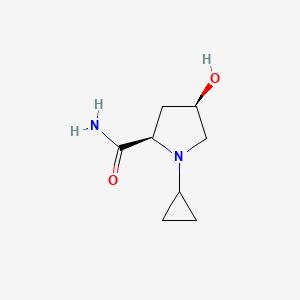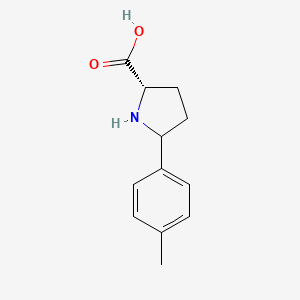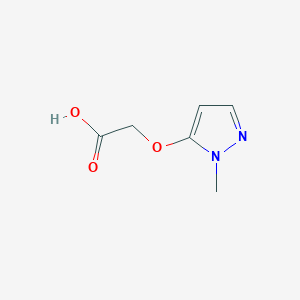
5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole is a heterocyclic compound that features both pyrrole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with an imidazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrrole or imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of enzyme-substrate interactions or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Comparison
Compared to these similar compounds, 5-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)-1H-imidazole is unique due to its combined pyrrole and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new drugs and materials .
Properties
CAS No. |
496961-33-2 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-(2,5-dihydropyrrol-1-ylmethyl)-1H-imidazole |
InChI |
InChI=1S/C8H11N3/c1-2-4-11(3-1)6-8-5-9-7-10-8/h1-2,5,7H,3-4,6H2,(H,9,10) |
InChI Key |
BDJYPIHIASNVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)


![1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12870091.png)
![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)



![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12870140.png)

![2,2'-(4,4'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12870145.png)

![1H-pyrrolo[3,2-b]pyridin-2-amine](/img/structure/B12870153.png)
